Benzene, 1,2-diethyl-3-methyl-
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Overview
Description
Benzene, 1,2-diethyl-3-methyl- is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups and one methyl group. This compound is also known by its IUPAC name, 1,2-diethyl-3-methylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives, including Benzene, 1,2-diethyl-3-methyl-, typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring. Common electrophiles used in these reactions include halogens, nitro groups, and alkyl groups .
Industrial Production Methods: Industrial production of benzene derivatives often involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-diethyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of alkyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,2-diethyl-3-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of aromatic hydrocarbons in biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,2-diethyl-3-methyl- involves its interactions with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
Toluene (Methylbenzene): A benzene ring with a single methyl group.
Ethylbenzene: A benzene ring with a single ethyl group.
Xylene (Dimethylbenzene): A benzene ring with two methyl groups in different positions (ortho, meta, or para).
Uniqueness: Benzene, 1,2-diethyl-3-methyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties compared to other benzene derivatives .
Properties
CAS No. |
13632-93-4 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1,2-diethyl-3-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9(3)11(10)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
LRJOXARIJKBUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1CC)C |
Origin of Product |
United States |
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